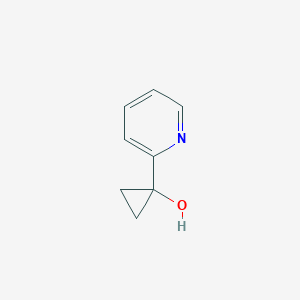
1-(2-Pyridyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridyl)cyclopropanol is a derivative of cyclopropane, featuring a three-carbon ring with one hydroxyl (OH) group . It falls into the category of cycloalkanols .
Synthesis Analysis
The synthesis of cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, involves several methods. These include the intramolecular nucleophilic substitution of haloalkanes and the reaction of carbene with water or alcohols . Another method involves visible-light-induced b-carbonyl alkylation at the C4 position of pyridines using various cyclopropanols .Molecular Structure Analysis
The molecular structure of 1-(2-Pyridyl)cyclopropanol comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This gives it the chemical formula C3H6O .Chemical Reactions Analysis
Cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, are known for their high reactivity due to angle strain. They readily undergo addition and substitution reactions . The hydroxyl group confers the ability to engage in reactions typical of alcohols .Physical And Chemical Properties Analysis
Cyclopropanol exhibits properties like a lower boiling point and a higher melting point compared to its linear counterparts due to its cyclic nature and unique steric strain . Its chemical properties largely stem from the characteristics of the hydroxyl group and the unique cyclopropane ring .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKUCHBTBEAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclopropanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
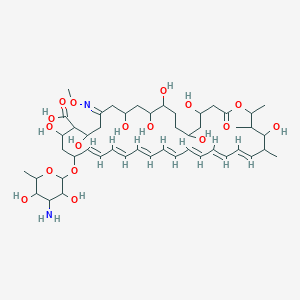
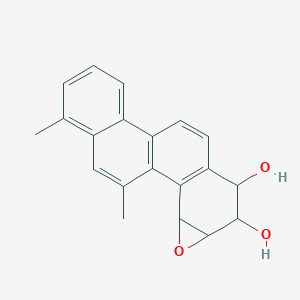
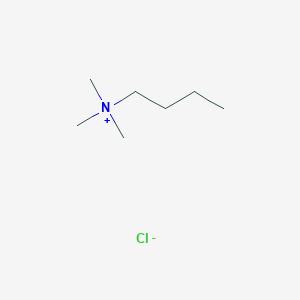
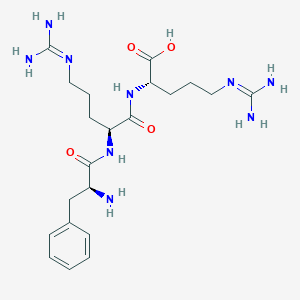
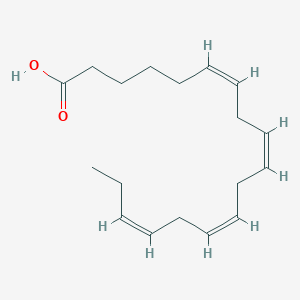
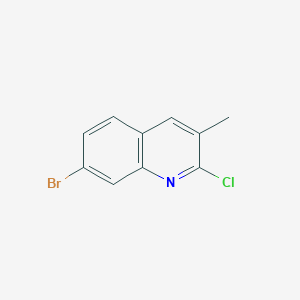
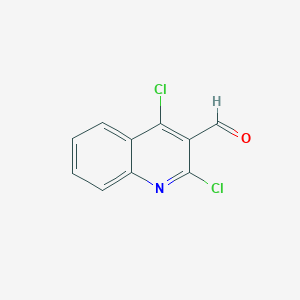
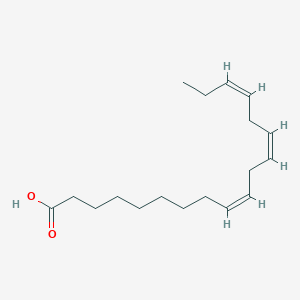
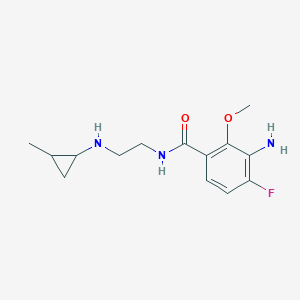
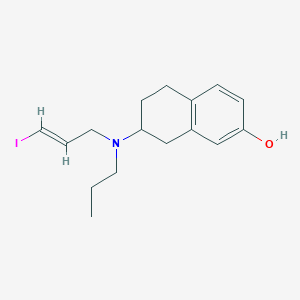
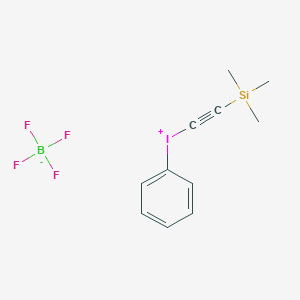
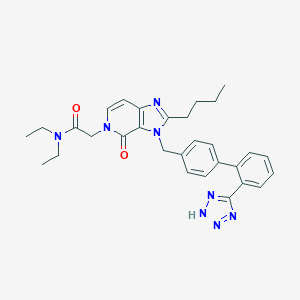
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)